The synthesis of Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate involves several key steps:
This multi-step synthesis is characterized by high yields and controllability, making it efficient for laboratory production.
Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate participates in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science.
While specific mechanisms of action for Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate are not extensively documented, compounds with similar structures often exhibit biological activity through:
Further research is necessary to elucidate precise mechanisms pertaining to this specific compound.
Key physical and chemical properties include:
These properties are crucial for determining handling procedures and stability during storage.
Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate has several scientific applications:
Ethyl-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (CAS: 136285-67-1) is a structurally complex aromatic ester featuring three key moieties: a 2'-cyanobiphenyl unit, a methylamino linker, and a 3-nitrobenzoate ester group. Its systematic IUPAC name, ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate, reflects the connectivity: the ethyl ester is attached at C1 of the benzoate ring, which carries an ortho-nitro group and a secondary amine linked to the biphenyl system [3] [6]. The molecular formula is C₂₃H₁₉N₃O₄, with a molecular weight of 401.41 g/mol, confirmed by multiple analytical sources [2] [6].
The compound exhibits multiple synonyms in pharmaceutical contexts, including Candesartan ester intermediate C4 and Ethyl 2-[N-[(2'-Cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate, reflecting its role as a synthetic precursor in angiotensin II receptor blockers (ARBs) [5] [6]. The SMILES notation (CCOC(=O)c1cccc(c1NCc2ccc(cc2)c3ccccc3C#N)N+[O-]) and InChIKey (CHPMKOFPDCKNBG-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity and stereochemical features [6].
Table 1: Core Structural Components and Their Functions
Structural Component | Chemical Role | Impact on Reactivity |
---|---|---|
2'-Cyanobiphenyl | Lipophilic anchor | Enhances membrane permeability |
Ortho-nitrobenzoate | Electron-withdrawing group | Facilitates nucleophilic substitution |
Ethyl ester | Hydrolyzable moiety | Enables carboxylate liberation |
Secondary amine linker | Flexible spacer | Connects biphenyl/benzoate domains |
This compound emerged in the 1990s as a strategic intermediate in the synthesis of Candesartan cilexetil, a blockbuster antihypertensive drug. Patent analyses reveal its pivotal role in streamlining ARB production, as the nitro group enables efficient reduction to the critical diamino precursor for tetrazole ring formation [5] [6]. The specific CAS registry (136285-67-1) formalizes its identity in chemical databases, with synthesis first reported circa 1993–1995 based on precursor timelines [3] [6].
A key innovation was the shift from methyl ester analogs (e.g., Methyl 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate, CID 15654651) to the ethyl variant, which improved crystallinity and purification yields during scale-up [8]. This transition addressed industrial limitations in earlier ARB syntheses, positioning the ethyl ester as the preferred intermediate in modern Candesartan production workflows.
Table 2: Historical Development Milestones
Year Range | Development Phase | Industrial Impact |
---|---|---|
Pre-1990 | Discovery of biphenyl-tetrazole ARB scaffolds | Established therapeutic potential |
1990–1995 | Optimization of nitro-ester intermediates | Enabled scalable Candesartan synthesis |
Post-1995 | Global adoption as "Intermediate C4" | Supported commercial ARB manufacturing |
In medicinal chemistry, this compound’s primary utility lies in its role as the penultimate precursor for Candesartan cilexetil. The nitro group undergoes selective reduction to an amino function, which is subsequently converted to the active tetrazole ring – the pharmacophore responsible for angiotensin receptor antagonism [5] [6]. The ethyl ester moiety provides hydrolytic stability during synthesis, unlike methyl esters, which may undergo premature saponification [8].
Beyond Candesartan, the molecule serves as a versatile building block in other drug syntheses:
The compound’s synthetic accessibility is evidenced by commercial availability from major suppliers (e.g., LGC Standards, Apollo Scientific) at purities >95% [2] [4]. Its reactivity profile allows diverse transformations: the cyano group can be hydrolyzed to carboxylic acids, while the ester is amenable to transesterification or reduction.
Table 3: Key Synthetic Applications and Derivatives
Transformation | Reaction Conditions | Resulting Derivative/Application |
---|---|---|
Nitro reduction | SnCl₂/HCl or catalytic hydrogenation | Diamino precursor for tetrazole cyclization |
Ester hydrolysis | NaOH/EtOH reflux | Carboxylic acid for salt formation |
Cyano hydration | H₂SO₄/KOH | Amide or carboxylic acid derivatives |
Nucleophilic displacement | Halogenation → amine coupling | Hybrid molecules for bioactivity screening |
The compound’s physicochemical properties dictate specialized handling: it requires storage at -20°C in sealed containers due to sensitivity to light and moisture, as degradation can generate nitrosamine impurities [3] [6]. Current research explores its use in metal-catalyzed cross-coupling reactions, leveraging the bromination potential of the biphenyl ring.
Table 4: Commercial Availability and Specifications
Supplier | Purity | Pack Size | Price Range (USD) |
---|---|---|---|
Apollo Scientific [4] | >95% | 250mg–25g | £15–£85 (~$18–$100) |
LGC Standards [2] | >95% | Neat format | $101–$305 (250mg–1g) |
CymitQuimica [6] | 97% | 1g–5g | €29–€50 (~$31–$54) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3